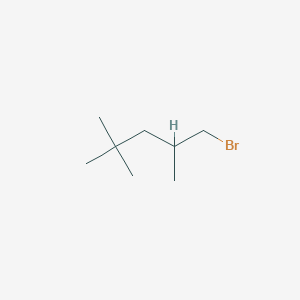

1-bromo-2,4,4-trimethylpentane

Descripción

Historical Context of Bromoalkanes in Chemical Research

The development of bromoalkane chemistry represents a fundamental chapter in the evolution of organic chemistry, with roots extending back to the early nineteenth century when chemists began systematically investigating halogenated organic compounds. The initial breakthrough in understanding these compounds occurred during the period when chemists were establishing methods for determining the composition of organic substances, with significant contributions from researchers such as Liebig, who developed methods for the determination of halogens in organic materials. This foundational work enabled the systematic study of compounds like 1-bromo-2,4,4-trimethylpentane within the broader context of organohalogen chemistry.

Bromine itself was discovered independently by two chemists, Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826, with its name derived from Ancient Greek meaning 'stench', referring to its sharp and pungent smell. The subsequent development of bromoalkane chemistry built upon this discovery, as researchers began to understand the unique properties imparted by the carbon-bromine bond. The strength of this bond contributes to the considerable stability of bromoalkanes while simultaneously making them valuable synthetic intermediates.

The nineteenth century witnessed significant theoretical developments that shaped the understanding of compounds like this compound. The concept of radicals was enhanced by researchers such as Bunsen, who studied reactions involving organohalogen compounds, and later developments included the formulation of structural theories that enabled chemists to understand relationships between compounds and discover new synthetic pathways. These theoretical advances provided the foundation for understanding how bromine substitution affects the properties and reactivity of branched alkane structures.

The evolution of bromoalkane research has continued into the contemporary era, with modern studies focusing on applications ranging from synthetic chemistry to environmental analysis. Recent research has demonstrated the importance of organohalogen compounds in various industrial applications, while also highlighting their environmental significance, with studies showing that approximately 30,000 individual organohalogen compounds are registered for production and use globally.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, which position the halogen as a prefix to the alkane backbone. This compound exemplifies the systematic naming approach where the longest carbon chain serves as the parent alkane, with substituents numbered to provide the lowest possible combination of position numbers. The complete name indicates a pentane backbone with methyl substituents at positions 2, 4, and 4, and a bromine atom at position 1.

According to established classification systems, this compound falls within the category of primary alkyl halides, where the carbon atom bearing the halogen is attached to only one other carbon atom. This primary classification distinguishes it from secondary alkyl halides, where the halogen-bearing carbon is attached to two other carbon atoms, and tertiary alkyl halides, where three carbon attachments exist. The primary nature of this compound significantly influences its chemical reactivity and synthetic utility.

The structural formula C₈H₁₇Br places this compound within the family of octyl bromides, specifically those derived from highly branched pentane structures. The molecular weight of 193.13 grams per mole reflects the contribution of the bromine atom, which comprises approximately 41% of the total molecular mass. This high halogen content is characteristic of organobromine compounds and influences both physical and chemical properties.

The compound's classification within organohalogen chemistry encompasses several important categories. As a haloalkane, it belongs to the broader group of compounds consisting of alkanes with one or more halogens linked. The specific bromine substitution classifies it as a bromoalkane, distinguishing it from fluoroalkanes, chloroalkanes, and iodoalkanes. This classification system reflects both structural characteristics and functional properties that influence the compound's behavior in chemical reactions and environmental processes.

Structural Relationship to Isooctane (2,4,4-Trimethylpentane)

The structural relationship between this compound and its parent hydrocarbon, 2,4,4-trimethylpentane (commonly known as isooctane), represents a fundamental example of halogenation effects on branched alkane structures. Isooctane, with the formula (CH₃)₃CCH₂CH(CH₃)₂, serves as the standard 100-point reference on the octane rating scale and is an important component of gasoline. The brominated derivative maintains the same carbon skeleton while substituting a bromine atom for one hydrogen atom at the terminal methyl position.

The parent compound 2,4,4-trimethylpentane exhibits highly branched structure with quaternary carbon centers, which contributes to its excellent anti-knock properties in internal combustion engines. This branching pattern creates a compact molecular geometry that influences both the physical properties of the parent compound and the brominated derivative. The substitution of bromine at the 1-position maintains the integrity of the branching pattern while introducing new chemical functionality through the carbon-bromine bond.

| Property | 2,4,4-Trimethylpentane | This compound |

|---|---|---|

| Molecular Formula | C₈H₁₈ | C₈H₁₇Br |

| Molecular Weight | 114.23 g/mol | 193.13 g/mol |

| Carbon Skeleton | Highly branched pentane | Identical branching pattern |

| Terminal Functionality | Methyl group | Bromomethyl group |

The structural modification from isooctane to this compound involves the replacement of a hydrogen atom with bromine, creating a primary alkyl bromide while preserving the characteristic branching of the isooctane structure. This transformation significantly alters the chemical reactivity profile, as the carbon-bromine bond serves as an excellent leaving group in nucleophilic substitution reactions, while the original methyl groups remain relatively unreactive.

The production of isooctane occurs through alkylation of isobutene with isobutane in the petroleum industry, representing a major industrial process. The synthesis of this compound from this parent structure would typically involve selective bromination reactions that target the primary carbon position while avoiding disruption of the quaternary carbon centers that define the compound's structural framework.

Position of this compound in Organohalogen Chemistry

Within the expansive field of organohalogen chemistry, this compound occupies a distinctive position as a representative primary alkyl bromide derived from a highly branched hydrocarbon backbone. The broader context of organohalogen compounds encompasses approximately 30,000 individual compounds registered for production and use globally, with the strength of carbon-halogen bonds imparting considerable stability and contributing to environmental persistence, bioaccumulation, and toxicity characteristics.

Contemporary organohalogen research has revealed that significant gaps exist in the environmental mass balance across diverse sample types, with studies indicating that chlorinated paraffins account for most extractable organic chlorine in wastewater treatment plant sludge, while brominated compounds represent a smaller but significant fraction. The position of this compound within this landscape reflects the broader importance of brominated organic compounds in both synthetic chemistry and environmental monitoring.

The compound's classification as a primary alkyl bromide places it within a group of compounds known for their reactivity in nucleophilic substitution reactions, particularly the SN2 mechanism favored by primary alkyl halides. This reactivity profile makes compounds like this compound valuable synthetic intermediates for the preparation of more complex organic molecules through carbon-carbon bond formation and functional group transformations.

Recent developments in organohalogen chemistry have emphasized the importance of abundant metal-catalyzed reactions involving alkyl bromides, with researchers developing new methodologies for carbonylation reactions that expand the synthetic utility of brominated compounds. These advances highlight the continuing relevance of alkyl bromides like this compound in contemporary synthetic organic chemistry, where they serve as versatile building blocks for complex molecule construction.

The environmental significance of organobromine compounds has led to increased research into their fate and transport in various matrices. Studies utilizing techniques such as halide depletion have revealed the importance of brominated compounds in natural product biosynthesis, where organisms can utilize either chloride or bromide ions for the production of halogenated metabolites. This biological relevance extends the importance of compounds like this compound beyond purely synthetic applications to include their role as models for understanding biological halogenation processes.

Propiedades

IUPAC Name |

1-bromo-2,4,4-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-7(6-9)5-8(2,3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRARZZEXIZUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30295-24-0 | |

| Record name | 1-bromo-2,4,4-trimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism

The process initiates with the homolytic cleavage of bromine molecules under ultraviolet (UV) light or thermal activation, generating bromine radicals (Br- ). These radicals abstract a hydrogen atom from the alkane substrate, preferentially targeting positions that yield stabilized carbon radicals. In 2,4,4-trimethylpentane, the primary carbon adjacent to the branched structure becomes the site of hydrogen abstraction due to steric and electronic factors. The resulting carbon radical subsequently reacts with a bromine molecule to form the brominated product and regenerate a bromine radical, propagating the chain reaction:

$$

\text{Br}2 \xrightarrow{h\nu} 2 \text{Br}-

$$

$$

\text{C}8\text{H}{18} + \text{Br}- \rightarrow \text{C}8\text{H}{17}- + \text{HBr}

$$

$$

\text{C}8\text{H}{17}- + \text{Br}2 \rightarrow \text{C}8\text{H}{17}\text{Br} + \text{Br}-

$$

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

- Temperature : Moderate temperatures (40–60°C) balance radical generation and side-reaction minimization.

- Light Intensity : UV light (λ = 300–400 nm) enhances radical initiation without degrading the product.

- Solvent Choice : Nonpolar solvents like carbon tetrachloride (CCl₄) stabilize radicals and improve bromine solubility.

Industrial-scale production often employs continuous flow reactors to maintain consistent temperature and irradiation, achieving yields exceeding 70%.

Alternative Synthetic Routes

While radical bromination dominates literature, alternative methods have been explored for specialized applications.

Nucleophilic Substitution of 2,4,4-Trimethylpentan-1-ol

Primary alcohols can theoretically undergo substitution with hydrobromic acid (HBr), but this route is less efficient for 2,4,4-trimethylpentan-1-ol due to steric hindrance from adjacent branched groups. Under acidic conditions (e.g., H₂SO₄ catalyst), the reaction proceeds via an Sₙ2 mechanism but suffers from low yields (<30%) and competing elimination pathways.

Comparative Analysis of Synthesis Methods

The table below evaluates the efficacy of primary preparation routes:

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Radical Bromination | 70–85 | High | Industrial | Moderate |

| Nucleophilic Substitution | 20–30 | Low | Laboratory | High |

| Elimination-Addition | <10 | Poor | Laboratory | Low |

Key Observations :

- Radical bromination remains the optimal method for large-scale synthesis due to its balance of yield and selectivity.

- Nucleophilic substitution is limited by steric effects, rendering it impractical for industrial use.

Industrial Production Considerations

Modern facilities utilize automated flow reactors to streamline bromination. Key advancements include:

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-2,4,4-trimethylpentane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and elimination reactions.

Common Reagents and Conditions

Nucleophilic Substitution (SN2): This reaction can occur with strong nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.

Nucleophilic Substitution (SN1): This reaction can occur in polar protic solvents with weak nucleophiles such as water (H2O) or alcohols (ROH).

Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes.

Major Products Formed

Substitution Reactions: The major products are typically alcohols, ethers, or other substituted organic compounds depending on the nucleophile used.

Elimination Reactions: The major products are alkenes, such as 2,4,4-trimethylpent-1-ene.

Aplicaciones Científicas De Investigación

Organic Synthesis

Substituent for Alkylation Reactions

1-Bromo-2,4,4-trimethylpentane is often utilized as a brominating agent or alkylating agent in organic synthesis. Its structure allows it to participate in nucleophilic substitution reactions, making it a useful precursor for synthesizing more complex organic molecules.

Example Reaction :

The compound can react with nucleophiles such as alkoxides or amines to form ethers or amines respectively. For instance:

This reaction highlights its utility in generating various functionalized organic compounds.

Research Applications

Use in Mechanistic Studies

this compound has been employed in mechanistic studies to understand reaction pathways involving radical mechanisms. Its reactivity profile provides insight into the stability of intermediates formed during reactions.

Case Study Example :

In a study examining the kinetics of radical reactions, this compound was subjected to photolysis to generate radicals. The resulting products were analyzed using spectroscopic techniques, demonstrating the compound's role in elucidating radical formation mechanisms .

Pharmaceutical Development

Intermediate in Drug Synthesis

This compound can serve as an intermediate in the synthesis of pharmaceutical agents. Its bromine atom can be replaced with various functional groups to create biologically active compounds.

Example Application :

In the development of antifungal agents, this compound has been used to synthesize derivatives that exhibit enhanced antifungal activity compared to their parent compounds. This application showcases its importance in medicinal chemistry .

Material Science

Synthesis of Polymer Precursors

The compound is also relevant in the field of material science where it can act as a precursor for synthesizing polymeric materials. Its structure allows it to be incorporated into polymer chains, influencing properties such as thermal stability and mechanical strength.

Mecanismo De Acción

The mechanism of action of 1-bromo-2,4,4-trimethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a direct displacement in SN2 reactions. The bromine atom, being a good leaving group, facilitates these reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Isomers

1-Bromo-2,2,4-trimethylpentane (CAS 13356-11-1)

- Molecular formula : C₈H₁₇Br (same as the target compound).

- Structural difference : The methyl groups are positioned on carbons 2, 2, and 4, creating a more compact branching near the bromine atom.

- Reactivity : Both compounds are primary bromides, favoring SN2 mechanisms , but steric hindrance near the reactive site in 1-bromo-2,2,4-trimethylpentane may slow nucleophilic substitution compared to the target compound .

- Applications : Used as intermediates in polymer synthesis (e.g., initiators for elastomer copolymers) .

2-Bromo-2,4,4-trimethylpentane (TMPBr) Molecular formula: C₈H₁₇Br. Structural difference: Bromine is on carbon 2, making it a tertiary bromide. Reactivity: Undergoes SN1 mechanisms due to tertiary carbocation stability, contrasting with the primary SN2 pathway of 1-bromo-2,4,4-trimethylpentane . Applications: Used in patent technologies for air barrier elastomers .

Linear vs. Branched Bromoalkanes

1-Bromopentane (CAS 110-53-2)

- Molecular formula : C₅H₁₁Br.

- Structure : Linear primary bromide.

- Physical properties : Lower molecular weight (151.05 g/mol) but likely higher boiling point than branched isomers due to reduced branching .

- Reactivity : High SN2 reactivity due to minimal steric hindrance .

1-Bromo-3-methylpentane (CAS 51116-73-5)

- Molecular formula : C₆H₁₃Br.

- Structure : Primary bromide with a single methyl branch on carbon 3.

- Reactivity : Intermediate SN2 reactivity between linear 1-bromopentane and highly branched this compound .

Aromatic Bromides

1-Bromo-2,4,5-trimethylbenzene (CAS 5469-19-2)

- Molecular formula : C₉H₁₁Br.

- Structure : Aromatic ring with bromine and three methyl groups.

- Reactivity : Electrophilic substitution reactions dominate (e.g., Suzuki coupling), contrasting with aliphatic bromides’ nucleophilic pathways .

- Applications : Building block in pharmaceuticals and agrochemicals .

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

Reactivity Trends :

- Branched primary bromides (e.g., this compound) exhibit slower SN2 reactions than linear analogs due to steric effects but faster reactions than tertiary bromides like TMPBr .

- Tertiary bromides (e.g., TMPBr) are preferred in industrial polymer synthesis for their stability and controlled reactivity .

Physical Properties :

- Branching reduces boiling points; e.g., this compound (liquid at room temperature) likely has a lower boiling point than linear 1-bromopentane despite higher molecular weight .

Applications :

Actividad Biológica

1-Bromo-2,4,4-trimethylpentane is a halogenated alkane with the molecular formula . It is primarily known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound exhibits notable biological activity, particularly in the context of toxicity and metabolic processes.

- Molecular Weight : 201.14 g/mol

- Boiling Point : Approximately 160 °C

- Solubility : Sparingly soluble in water; soluble in organic solvents

Biological Activity

This compound has been studied for its biological effects, particularly its nephrotoxic potential and role as a mammalian metabolite. The compound's biological activity can be summarized as follows:

- Nephrotoxicity : Research indicates that exposure to this compound can lead to structural changes in renal proximal tubules, including increased mitochondrial swelling and decreased microvilli, which are indicative of cellular damage and dysfunction .

- Metabolism : As a brominated alkane, it undergoes metabolic processes that can lead to the formation of reactive intermediates, potentially contributing to its toxicological profile .

Study on Nephrotoxicity

A study conducted on Fischer-344 male rats examined the effects of this compound. The findings showed that administration of the compound via gavage resulted in significant renal damage characterized by:

- Increased Mitochondrial Swelling : This indicates disruption of normal mitochondrial function.

- Nuclear Shrinkage : A sign of cell apoptosis or necrosis.

- Vesiculation : Formation of vesicles within cells, suggesting cellular stress or damage .

Solubility and Toxicity Prediction

A computational study aimed at predicting the solubility and toxicity of organic compounds included this compound. The results highlighted its low solubility in aqueous environments but significant interaction with lipid membranes, which could enhance its bioavailability and toxicity in biological systems .

Data Table: Biological Activity Summary

| Biological Activity | Observation |

|---|---|

| Nephrotoxicity | Structural changes in renal proximal tubules |

| Mitochondrial Effects | Increased swelling and vesiculation |

| Metabolic Pathways | Formation of reactive intermediates |

| Solubility | Sparingly soluble in water; higher solubility in organic solvents |

Q & A

Q. What are the optimal synthetic routes for 1-bromo-2,4,4-trimethylpentane, and how can reaction yields be maximized?

this compound can be synthesized via bromination of 2,4,4-trimethylpentane using bromine (Br₂) in the presence of a radical initiator or Lewis acid catalyst. Key steps include:

- Reagent optimization : Use Fe or AlBr₃ as catalysts to enhance electrophilic substitution efficiency .

- Temperature control : Maintain temperatures between 40–60°C to minimize side reactions like elimination .

- Purification : Distillation under reduced pressure (boiling point ~69.4°C) to isolate the product from unreacted starting materials and byproducts .

Q. How can researchers characterize the purity and structure of this compound?

- Spectroscopic analysis : Use H and C NMR to confirm branching patterns and bromine substitution. For example, the tertiary bromide signal in C NMR typically appears at δ 35–45 ppm .

- Physical properties : Compare observed density (1.108–1.222 g/cm³) and refractive index (1.454–1.456) with literature values .

- Chromatography : GC-MS or HPLC with a non-polar column (e.g., DB-5) to assess purity (>95%) .

Q. What are the recommended storage conditions to prevent degradation?

- Store at 0–6°C in amber glass containers to avoid photolytic decomposition.

- Use inert gas (N₂/Ar) to minimize oxidative side reactions, as bromoalkanes are prone to hydrolysis under humid conditions .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in SN1/SN2 mechanisms?

The bulky 2,4,4-trimethylpentane backbone significantly restricts nucleophilic backside attack, favoring SN1 mechanisms in polar solvents (e.g., ethanol/water). Key experimental validations include:

- Kinetic studies : Measure rate constants in varying solvent polarities. Polar solvents stabilize carbocation intermediates, accelerating SN1 pathways .

- Isotope labeling : Use O-labeled water to track carbocation formation via solvolysis .

Q. What computational tools can predict reaction pathways for synthesizing derivatives of this compound?

- Retrosynthesis AI : Tools like Pistachio and Reaxys databases propose feasible routes for derivatives (e.g., Grignard reactions or cross-couplings). For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd catalysts and base optimization .

- DFT calculations : Model transition states to predict regioselectivity in elimination reactions (e.g., Zaitsev vs. Hofmann products) .

Q. How does thermal stability impact its use in high-temperature reactions?

- TGA/DSC analysis : Decomposition onset occurs at ~190°C, making it unsuitable for reactions above 150°C.

- Mitigation strategies : Use low-boiling solvents (e.g., THF) to enable reflux below 100°C, minimizing thermal degradation .

Q. What role does this compound play in synthesizing bioactive intermediates?

- Pharmaceutical applications : Acts as a precursor for quaternary ammonium salts (e.g., muscle relaxants) via nucleophilic substitution with tertiary amines.

- Methodological note : Optimize reaction stoichiometry (1:1.2 molar ratio of bromide to amine) to avoid over-alkylation .

Data Contradictions and Resolution

- Density discrepancies : Literature reports varying densities (1.108–1.222 g/cm³). Resolve by cross-validating with freshly distilled batches and standardized pycnometry .

- Reaction yields : Catalytic Fe vs. AlBr₃ may produce conflicting results. Systematically test catalyst loadings (0.5–5 mol%) and monitor via in situ IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.